molecular formula C8H7N B1361078 3-Methylbenzonitrile CAS No. 620-22-4

3-Methylbenzonitrile

Cat. No.: B1361078
CAS No.: 620-22-4
M. Wt: 117.15 g/mol
InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992)

Biological Activity

3-Methylbenzonitrile, also known as meta-methylbenzonitrile, is an aromatic compound with the molecular formula C₉H₉N. It is characterized by a benzene ring with a methyl group and a nitrile group (-CN) attached at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H4(CH3)(CN)\text{C}_6\text{H}_4(\text{CH}_3)(\text{CN})
  • Molecular Weight : 135.16 g/mol
  • Melting Point : 20-23 °C
  • Boiling Point : 218 °C

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial and fungal strains, indicating that this compound may possess similar properties .
  • Pharmacological Applications : As an intermediate in the synthesis of pharmaceuticals, this compound plays a role in developing compounds targeting specific biological pathways. Its derivatives have been investigated for their potential as anti-inflammatory agents and in cancer therapy .
  • Receptor Interaction : Compounds derived from this compound have been studied for their interactions with various biological receptors, influencing pathways related to inflammation and fibrosis. This highlights its potential role in drug development focused on chronic diseases .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of substituted benzonitriles, including this compound, demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of common antibiotics, suggesting that these compounds could serve as effective alternatives or adjuncts in antimicrobial therapy.

CompoundMIC (µg/mL)Activity
This compound32Antibacterial
Penicillin64Antibacterial
Gentamicin16Antibacterial

Pharmacological Characterization

In a pharmacological study, derivatives of this compound were evaluated for their effects on androgen receptors. The results indicated that certain modifications to the structure enhanced receptor binding affinity, suggesting potential applications in hormone-related therapies.

CompoundAR Ki (nM)Selectivity
Modified this compound5.5High
Testosterone10.0Moderate

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Nitrilation of Methylated Benzene : Using nitrating agents such as sodium nitrite in acidic conditions.
  • Reactions with Grignard Reagents : Allowing for the introduction of the nitrile functionality into aromatic systems.

Comparison with Related Compounds

The biological activity of this compound can be compared to its positional isomers:

Compound NameMolecular FormulaUnique Features
2-MethylbenzonitrileC₉H₉NDifferent position; varied reactivity
4-MethylbenzonitrileC₉H₉NSimilar properties; less studied

Scientific Research Applications

Pharmaceutical Applications

3-Methylbenzonitrile serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Anti-inflammatory agents : Certain modifications to the structure enhance the binding affinity to inflammatory pathways.
  • Anticancer therapies : Research indicates that derivatives may target specific cancer cell lines effectively.

Case Study: Antimicrobial Activity
A study assessed the antimicrobial properties of this compound and its derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were compared with standard antibiotics:

CompoundMIC (µg/mL)Activity
This compound32Antibacterial
Penicillin64Antibacterial
Gentamicin16Antibacterial

This suggests that this compound could serve as an effective alternative or adjunct in antimicrobial therapy .

Agricultural Applications

The compound is being explored for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides. Its derivatives may enhance crop protection against pests and diseases.

Case Study: Herbicidal Activity
Research indicates that certain benzonitrile derivatives demonstrate herbicidal properties, potentially benefiting agricultural practices by reducing crop losses due to weeds .

Material Science

This compound is also utilized in the development of advanced materials, particularly in the synthesis of polymers and dyes. It plays a role in creating phthalocyanine dyes which are used in solar cells and photodynamic therapy.

Case Study: Dye Production
The compound has been integrated into the production of phthalocyanine dyes, which are essential for applications in dye-sensitized solar cells (DSSCs) and photodynamic cancer therapy .

The biological activities associated with this compound include:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Pharmacological Applications : Acts as an intermediate for drugs targeting inflammation and cancer.
  • Receptor Interaction : Influences pathways related to chronic diseases through receptor binding.

Q & A

Q. What established synthetic routes are available for 3-Methylbenzonitrile in organic chemistry research, and how can purity be optimized?

Basic
this compound is synthesized via multiple methods:

  • Pd-catalyzed cyanation : Reacting 4-acetyl-3-methylphenyl trifluoromethanesulfonate with Zn(CN)₂ and Pd(PPh₃)₄ at 80°C in DMF yields 4-acetyl-3-methylbenzonitrile, which can be further functionalized .
  • Hydroxylamine treatment : Reaction of this compound with hydroxylamine in ethanol at 90°C produces N′-hydroxy-3-methylbenzimidamide with 96% yield, confirmed by ¹H/¹³C NMR .
  • Direct crystallization : Recrystallization of derivatives (e.g., 3-methylthiobenzamide) from chloroform ensures high-purity crystals for structural analysis .
    Optimization : Use column chromatography (e.g., hexane/ethyl acetate gradients) for purification and validate purity via melting point analysis or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Basic

  • NMR spectroscopy : ¹H NMR (CDCl₃) reveals aromatic protons at δ 7.50–7.18 ppm and methyl groups at δ 2.37 ppm, while ¹³C NMR confirms nitrile (C≡N) and methyl carbons .
  • X-ray crystallography : Resolves bond lengths and angles in derivatives like 3-methylthiobenzamide, with hydrogen atoms placed in idealized positions (C–H = 0.93–0.96 Å) .
  • InChI/SMILES : Standardized identifiers (e.g., InChIKey: BOHCMQZJWOGWTA-UHFFFAOYSA-N) aid in database alignment .

Q. How do pyrolysis conditions influence the formation of this compound from indole derivatives, and how can conflicting product data be resolved?

Advanced

  • Temperature dependence : At 500°C, indole pyrolysis retains the pyrrole ring, yielding 1H-indole derivatives. Above 800°C, ring opening produces this compound, phenylacetonitrile, and 2-methylbenzonitrile via intermediates like indolenine .
  • Resolving contradictions :
    • Analytical methods : Use GC-MS to distinguish isomers (e.g., 2- vs. This compound) .
    • Controlled experiments : Replicate studies at intermediate temperatures (600–700°C) to map degradation pathways.
    • Computational modeling : Apply DFT calculations to predict stability of intermediates like 1-isocyano-2-methylbenzene .

Q. What mechanistic insights explain the formation of amidine derivatives from this compound under hydroxylamine treatment?

Advanced

  • Reaction mechanism : Hydroxylamine nucleophilically attacks the nitrile group, forming an amidoxime intermediate. Subsequent tautomerization or acid/base catalysis yields benzimidamide derivatives .
  • Key conditions : Ethanol solvent, 90°C, and 1:4 molar ratio (nitrile:NH₂OH) optimize conversion .
  • Validation : Monitor reaction progress via TLC (Rf = 0.46 in cyclohexane/ethyl acetate 1:1) and isolate products via silica gel chromatography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatiles .
  • Disposal : Neutralize waste with sodium bicarbonate before disposal in designated organic waste containers .

Q. How can researchers address discrepancies in reported thermal degradation pathways of this compound?

Advanced

  • Experimental replication : Standardize pyrolysis setups (e.g., flow vs. static reactors) to minimize variability .
  • Isotopic labeling : Use ¹³C-labeled nitrile groups to trace carbon migration during degradation.
  • Cross-study comparison : Re-analyze raw data from prior studies (e.g., shock-wave vs. flow pyrolysis) to identify methodological biases .

Q. What role does this compound serve as an intermediate in synthesizing pharmacologically active compounds?

Advanced

  • SARMs development : this compound is a key moiety in RAD-140, a selective androgen receptor modulator. Coupling with oxadiazole-thiazole scaffolds enhances receptor binding affinity .
  • Synthetic strategies :
    • Suzuki-Miyaura cross-coupling : Attach boronate esters to the benzonitrile core for diversification .
    • Multi-step functionalization : Bromoacetylation followed by cyclocondensation yields heterocyclic derivatives (e.g., thiazolo-tetrahydropyrimidines) .

Properties

IUPAC Name

3-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3
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InChI Key

BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID6026167
Record name 3-Methylbenzonitrile
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Molecular Weight

117.15 g/mol
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Physical Description

M-tolunitrile is a clear, yellow liquid. (NTP, 1992), Clear yellow liquid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

415 °F at 760 mmHg (NTP, 1992)
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Flash Point

188 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
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Density

1.0316 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.18 [mmHg]
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CAS No.

620-22-4
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Melting Point

-9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A glass three-neck flask was charged with 106.3 g of acetic anhydride, 0.67 g of cerous (III) acetate monohydrate, 0.88 g of zinc (II) acetate dehydrate and 0.78 g of ammonium bromide, and the mixture was stirred at 500 rpm using stirring blades, while air was bubled in at 150 ml/min at atmospheric pressure. In succession, the three-neck flask was heated in an oil back, to be kept at 90° C., and 14.9 g of m-cyanotoluene was added at a time from a dropping funnel, to start reaction. After initiation of reaction, 0.1 g of ammonium bromide was added every hour 8 times. The reaction solution was sampled at predetermined time intervals and analyzed by high performance liquid chromatography. The m-cyanotoluene conversion and m-cyanobenzylidene diacetate yield were calculated from the following formulae:
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 7, 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine was reacted with 0.095 mole of n-butyl lithium in diethyl ether and the resulting lithio derivative reacted directly with 12.4 g. (0.106 mole) of 3-methylbenzonitrile to give 10.7 g. of 2-cyclohexylmethyl-1-{2-[3-(3-methylbenzoyl)phenyl]propyl}piperidine as a yellow oil.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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